molecular formula C22H24N2O4 B13801230 (+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate CAS No. 76134-83-3

(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate

Cat. No.: B13801230
CAS No.: 76134-83-3
M. Wt: 380.4 g/mol
InChI Key: GUJPQBJNGCYMEC-WLHGVMLRSA-N
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Description

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate is a complex organic compound with a unique structure It belongs to the class of dibenzo[c,f]pyrimido[1,6-a]azepines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves multiple steps. The starting materials typically include dibenzo[c,f]pyrimido[1,6-a]azepine derivatives, which undergo a series of chemical reactions such as hydrogenation, methylation, and fumarate addition. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds.

Scientific Research Applications

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,f]pyrimido[1,6-a]azepine derivatives, such as:

  • 1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine
  • 1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine hydrochloride

Uniqueness

What sets (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate apart is its specific stereochemistry and the presence of the fumarate group, which may enhance its biological activity and stability compared to other similar compounds.

Properties

CAS No.

76134-83-3

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

GUJPQBJNGCYMEC-WLHGVMLRSA-N

Isomeric SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O

Related CAS

85750-27-2
76134-84-4

Origin of Product

United States

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